molecular formula C12H12F3N3 B6207806 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 2703779-73-9

5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B6207806
CAS No.: 2703779-73-9
M. Wt: 255.2
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Description

5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by a piperidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via condensation reactions involving appropriate aldehydes or ketones.

    Substitution with Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) under conditions that facilitate nucleophilic substitution.

    Addition of the Carbonitrile Group: The carbonitrile group can be added through reactions with cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Primary amines derived from the carbonitrile group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    Ion Channels: Interaction with ion channels to alter cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-2-yl)pyridine-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperidine ring, affecting its biological activity and applications.

    5-(Piperidin-2-yl)-2-methylpyridine-3-carbonitrile:

Uniqueness

The presence of both the piperidine ring and the trifluoromethyl group in 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile imparts unique chemical and biological properties. This combination enhances its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2703779-73-9

Molecular Formula

C12H12F3N3

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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